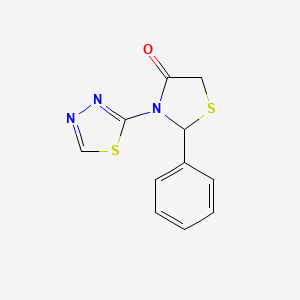
2-Benzyl-4-hydroxy-4-phenylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4-hydroxy-4-phenylbutanal is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-hydroxy-4-phenylbutanal typically involves the reaction of benzaldehyde with other reagents under specific conditions. One common method involves the condensation of benzaldehyde with pyruvic acid, followed by a series of reactions including esterification, bio-enzyme catalyzed asymmetric reduction, and double-bond hydrogenation . These steps are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high productivity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-hydroxy-4-phenylbutanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used for nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Benzyl-4-hydroxy-4-phenylbutanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-4-hydroxy-4-phenylbutanal involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in redox reactions . The compound’s structure allows it to participate in various biochemical processes, influencing cellular functions and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-butanone:
2-Hydroxy-4-phenylbutanoate: This compound is structurally similar but has an ester functional group instead of an aldehyde.
Uniqueness
The presence of both hydroxyl and aldehyde groups allows for diverse chemical transformations and interactions with biological molecules .
Properties
CAS No. |
36867-08-0 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2-benzyl-4-hydroxy-4-phenylbutanal |
InChI |
InChI=1S/C17H18O2/c18-13-15(11-14-7-3-1-4-8-14)12-17(19)16-9-5-2-6-10-16/h1-10,13,15,17,19H,11-12H2 |
InChI Key |
IFCUYYCMYMUERK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(C2=CC=CC=C2)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


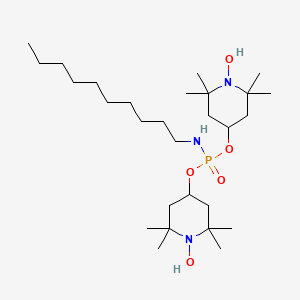
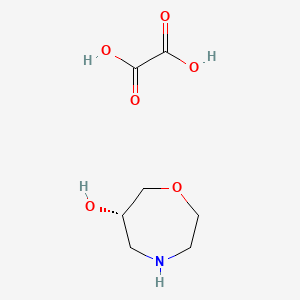
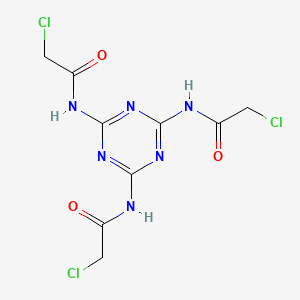
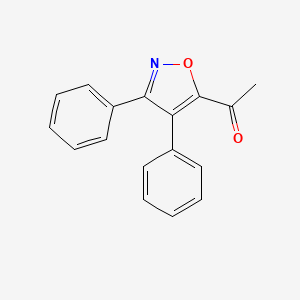
![5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14006711.png)
![Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14006715.png)
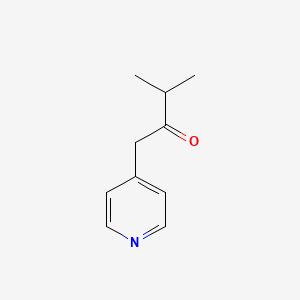
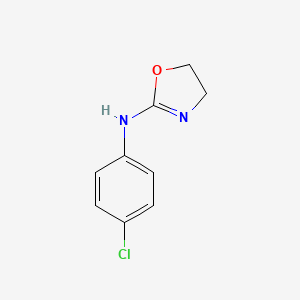
![[5-(diethylcarbamoyloxy)-4,4-dimethylpentyl] N,N-diethylcarbamate](/img/structure/B14006731.png)
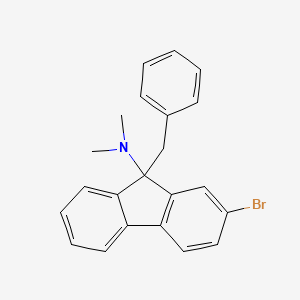
![Ethyl 2-[(5-amino-1-benzyltriazol-4-yl)methylamino]-2-oxoacetate](/img/structure/B14006745.png)
